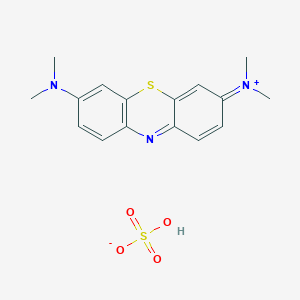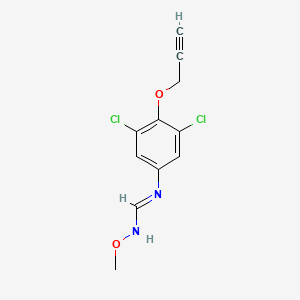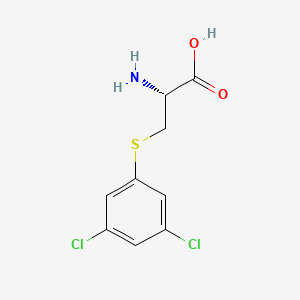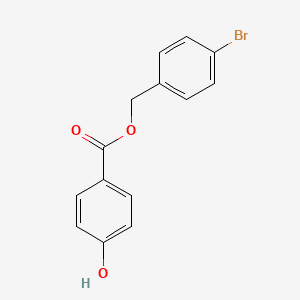
Phthalic acid, mono(2-ethylbutyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalic acid, mono(2-ethylbutyl) ester is a type of phthalate ester, which is a derivative of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Phthalic acid, mono(2-ethylbutyl) ester is synthesized through the esterification of phthalic acid with 2-ethylbutanol. The reaction typically involves heating phthalic acid with 2-ethylbutanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete .
Análisis De Reacciones Químicas
Phthalic acid, mono(2-ethylbutyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to phthalic acid and 2-ethylbutanol.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups under specific conditions
Common reagents used in these reactions include strong acids like sulfuric acid for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are phthalic acid and 2-ethylbutanol .
Aplicaciones Científicas De Investigación
Phthalic acid, mono(2-ethylbutyl) ester has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Biology: Research has shown that phthalates, including this compound, can affect biological systems, making it a subject of study in toxicology and environmental science.
Medicine: It is used in the manufacturing of medical devices and materials, such as blood bags and tubing, due to its flexibility and durability.
Industry: Beyond PVC, it is used in the production of paints, adhesives, and coatings to enhance their properties
Mecanismo De Acción
The mechanism by which phthalic acid, mono(2-ethylbutyl) ester exerts its effects involves its interaction with plastic polymers. As a plasticizer, it embeds itself between the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it can disrupt endocrine functions by mimicking or interfering with hormone activities, leading to various health effects .
Comparación Con Compuestos Similares
Phthalic acid, mono(2-ethylbutyl) ester can be compared with other phthalates such as:
Di(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer in PVC products.
Di-n-butyl phthalate (DBP): Used in adhesives, printing inks, and cosmetics.
Diethyl phthalate (DEP): Commonly found in personal care products and fragrances.
What sets this compound apart is its specific use in applications requiring a balance of flexibility and durability, making it suitable for specialized industrial and medical applications .
Propiedades
Número CAS |
91401-46-6 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-(2-ethylbutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-3-10(4-2)9-18-14(17)12-8-6-5-7-11(12)13(15)16/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
Clave InChI |
XSLWVQWUWZGQNV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)COC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine](/img/structure/B14347638.png)


![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)

![[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol](/img/structure/B14347657.png)
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B14347660.png)
![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)




![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
